molecular formula C12H16ClNO3 B151240 Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 128073-50-7

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

货号: B151240
CAS 编号: 128073-50-7
分子量: 257.71 g/mol
InChI 键: PMQLEMKSBRHVJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 128073-50-7) is a tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₂H₁₆ClNO₃ and a purity of ≥95% . It serves as a critical intermediate in synthesizing enantiomerically pure compounds, such as (R)-2-tert-butyl-1-methyl-6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, a key precursor for Liver X Receptor (LXR) agonists . Its synthesis involves Candida antarctica lipase B-catalyzed dynamic kinetic resolution (DKR), highlighting its role in green chemistry applications .

属性

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQLEMKSBRHVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600732
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-50-7
Record name 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Conditions and Optimization

  • Solvent Systems : Traditional methods use dichloromethane (DCM) or toluene with Lewis acids like AlCl₃. Modern adaptations employ 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst, enhancing reaction rates and yields. HFIP’s high polarity stabilizes charged intermediates, achieving >90% conversion at room temperature.

  • Acid Catalysts : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. HFIP eliminates the need for additional catalysts, simplifying purification.

  • Temperature : Reactions typically proceed at 80°C in conventional solvents, whereas HFIP-mediated reactions achieve completion at 25°C.

Stereochemical Control

Chiral HPLC (e.g., Chiralpak® columns) confirms enantiomeric purity post-synthesis. For racemic mixtures, enzymatic resolution using Candida antarctica lipase B enables dynamic kinetic resolution (DKR), though this is more frequently applied to methyl ester analogs.

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost-efficiency and scalability. A representative protocol involves:

Continuous Flow Reactor Systems

  • Step 1 : 3-Hydroxyphenethylamine and ethyl glyoxalate are mixed in a DCM/water biphasic system under continuous flow.

  • Step 2 : Cyclization occurs in a packed-bed reactor containing AlCl₃, achieving 85% yield at 378 K.

  • Step 3 : The crude product is extracted into the organic phase, concentrated, and treated with HCl gas to precipitate the hydrochloride salt.

Recrystallization and Purification

  • The hydrochloride salt is recrystallized from isopropanol/water (9:1 v/v), yielding 97% purity.

  • Critical Parameters :

    ParameterOptimal Value
    Recrystallization SolventIsopropanol/Water
    Temperature4°C
    Yield78–82%

One-Pot Multi-Step Synthesis

A streamlined one-pot method combines imination, cyclization, demethylation, and Boc protection:

Reaction Sequence

  • Imination : 3-Methoxyphenethylamine reacts with ethyl glyoxalate in HFIP at 25°C for 12 hours.

  • Pictet-Spengler Cyclization : HFIP mediates cyclization without additional acid, achieving 88% yield.

  • Demethylation : BBr₃ in DCM at −78°C cleaves the methoxy group to a hydroxyl.

  • Hydrochloride Formation : Treatment with HCl-saturated ether precipitates the final product.

Advantages

  • Eliminates intermediate isolation, reducing solvent use by 40%.

  • Total yield: 65–70%, comparable to stepwise methods.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is critical for stability and crystallinity:

Standard Procedure

  • The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH <2.

  • Precipitation occurs at 4°C, with yields >95%.

Hygroscopicity Management

  • Karl Fischer titration monitors water content (<0.1% w/w).

  • Storage under nitrogen with desiccants (e.g., silica gel) prevents hydrolysis.

Analytical and Quality Control Methods

Purity Assessment

  • HPLC : C18 columns with acetonitrile/water (70:30) mobile phase; retention time = 6.2 min.

  • Elemental Analysis :

    ElementTheoretical (%)Observed (%)
    C55.8255.78
    H6.266.30
    N5.435.39

Structural Confirmation

  • X-ray Crystallography : Resolves absolute configuration (R or S).

  • NMR Spectroscopy :

    • 1H^1H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 3.02–3.15 (m, 2H, CH₂N), 4.20 (q, 2H, OCH₂).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Pictet-Spengler (HFIP)8895Moderate
Industrial Flow8597High
One-Pot7093Low

化学反应分析

Types of Reactions

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and chemical properties.

科学研究应用

Medicinal Chemistry

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is primarily studied for its potential therapeutic applications. The compound is part of the tetrahydroisoquinoline family, which is known for various biological activities.

Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antibacterial properties against a range of pathogens. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

This suggests its potential as an alternative treatment option for bacterial infections .

Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential applications in managing inflammatory diseases.

CompoundConcentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
Ethyl Compound108978
Dexamethasone1--

At a concentration of 10 µg/mL, it outperformed dexamethasone in inhibiting these cytokines .

Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In studies, it induced apoptosis with an IC50 value of approximately 225 µM .

Biological Research

This compound is also utilized in biological research to explore its effects on various biochemical pathways. Its interactions with enzymes and receptors are under investigation to better understand its mechanisms of action.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules and can be used as an intermediate in pharmaceutical production. Its unique structure allows it to be a versatile reagent in organic synthesis.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Pomeranz–Fritsch cyclization under mild conditions using silyl triflate and a sterically encumbered pyridine base .

作用机制

The mechanism of action of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs differ in substituents (hydroxy, fluoro, chloro), ester groups (ethyl vs. methyl), and carboxylate positions (1- vs. 3-carboxylate). These modifications influence physicochemical properties, biological activity, and synthetic utility.

Table 1: Comparative Analysis of THIQ Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Features References
Ethyl 6-hydroxy-1,2,3,4-THIQ-1-carboxylate hydrochloride 128073-50-7 C₁₂H₁₆ClNO₃ 257.71 g/mol ≥95% Key intermediate for LXR agonists; enzymatic DKR synthesis
Ethyl 6-fluoro-1,2,3,4-THIQ-1-carboxylate hydrochloride 1822454-85-2 C₁₂H₁₅ClFNO₂ 259.71 g/mol >98% Fluorine substitution; research use only (neurobiological applications)
Ethyl 6-chloro-1,2,3,4-THIQ-1-carboxylate hydrochloride 1373223-04-1 C₁₂H₁₅Cl₂NO₂ 276.16 g/mol ≥98% Chlorine substitution; limited data on biological activity
Methyl 6-fluoro-1,2,3,4-THIQ-1-carboxylate hydrochloride 2007908-42-9 C₁₁H₁₃ClFNO₂ 245.68 g/mol >98% Methyl ester; reduced steric bulk vs. ethyl derivatives
Methyl 6-hydroxy-1,2,3,4-THIQ-1-carboxylate hydrochloride 672310-19-9 C₁₁H₁₄ClNO₃ 243.69 g/mol 97% Methyl ester; lower molecular weight; no enzymatic resolution reported
Ethyl 6-hydroxy-1,2,3,4-THIQ-3-carboxylate hydrochloride (positional isomer) 780004-18-4 C₁₂H₁₆ClNO₃ 257.71 g/mol 95% 3-Carboxylate isomer; structural similarity = 0.90 vs. 1-carboxylate

Purity and Availability

  • The parent compound and its 6-fluoro analog are commercially available at ≥95% purity, while chloro derivatives (e.g., 1373223-04-1) are less common .
  • Methyl esters (e.g., 2007908-42-9) are typically sold at >98% purity for research use .

生物活性

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS No. 780004-18-4) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and research findings.

  • Molecular Formula : C12H16ClNO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 780004-18-4

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate against various pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

The compound exhibited comparable activity to standard antibiotics like ceftriaxone, indicating its potential as an alternative treatment option for bacterial infections .

Anti-inflammatory Activity

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate also shows promising anti-inflammatory properties. In vitro studies indicated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Compound Concentration (µg/mL) IL-6 Inhibition (%) TNF-α Inhibition (%)
Ethyl Compound108978
Dexamethasone1--

At a concentration of 10 µg/mL, the compound outperformed dexamethasone in inhibiting IL-6 and TNF-α production, suggesting its utility in managing inflammatory diseases .

Anticancer Activity

The anticancer potential of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been explored in various cancer cell lines. Notably, it was found to induce apoptosis in MCF-7 breast cancer cells.

Case Study: MCF-7 Cell Line

In a controlled study:

  • Treatment Duration : 48 hours
  • IC50 Value : 225 µM
  • LDH Release : Increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated)

This increase in lactate dehydrogenase (LDH) levels indicates cell membrane damage and apoptosis induction in treated cells . Flow cytometry analysis revealed a significant accumulation of cells in the S phase of the cell cycle, further confirming the compound's ability to halt cell proliferation and induce programmed cell death.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, and how is its purity validated?

  • Synthesis : The compound is synthesized via dynamic kinetic resolution (DKR) using Candida antarctica lipase B (CAL-B) as a biocatalyst. The hydrochloride salt form is preferred over the free base due to its enhanced stability under mild basic conditions (e.g., NH4_4OAc buffer, pH 8.5) .
  • Purity Validation : Purity is assessed using HPLC with UV detection (≥95% purity) and confirmed by 1^1H/13^{13}C NMR for structural integrity. Quantities are standardized at 100 mg, 250 mg, and 1 g batches .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical advice .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Long-term storage is discouraged due to potential decomposition .

Q. How does the hydrochloride salt form influence experimental outcomes compared to the free base?

  • The hydrochloride salt stabilizes the compound under basic reaction conditions, minimizing decomposition. For example, in CAL-B-catalyzed hydrolysis, the salt form achieves >99% enantiomeric excess (ee) at 90% conversion, whereas the free base degrades rapidly, forming impurities .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of (R)-6-hydroxy-1,2,3,4-THIQ-1-carboxylic acid from this compound?

  • Method : Perform DKR in a solvent mixture (e.g., diisopropyl ether/acetonitrile, 3:2) with 0.25 equivalents of dipropylamine (Pr2_2NH) as a racemizing agent. CAL-B selectively hydrolyzes the (R)-enantiomer, yielding (R)-6-hydroxy-THIQ-1-carboxylic acid with 87% yield and >99% ee .
  • Key Data :

ParameterValue
Solvent SystemDIPE/MeCN (3:2)
Racemizing AgentPr2_2NH (0.25 eq)
Temperature25°C
Conversion Rate90% in 3 hours
Enantiomeric Excess>99%

Q. How do structural modifications (e.g., 6-methoxy vs. 6-hydroxy substituents) affect enzymatic resolution efficiency?

  • The 6-hydroxy group enhances hydrogen bonding with CAL-B, improving enantioselectivity. In contrast, 6-methoxy derivatives exhibit slower racemization due to steric hindrance, requiring longer reaction times (6 days vs. 3 hours for 6-hydroxy) .

Q. What analytical techniques resolve contradictions in racemization rates reported for this compound?

  • Contradiction : Conflicting racemization rates arise from solvent polarity and salt/base forms.
  • Resolution : Use chiral HPLC to monitor ee over time. For the hydrochloride salt in NH4_4OAc buffer (pH 8.5), racemization is negligible, whereas the free base in toluene/MeCN shows rapid decomposition .

Q. How is this compound utilized as an intermediate in synthesizing pharmacologically active agents?

  • It serves as a precursor for (R)-2-tert-butyl-1-methyl-6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, a key intermediate in Liver X Receptor (LXR) agonists. The hydroxyl group at position 6 is critical for receptor binding .

Methodological Notes

  • References : All answers are supported by peer-reviewed journals, safety data sheets, and synthesis protocols (e.g., ).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。